molecular formula C28H30N6O5 B12209810 2-Imino-8-methyl-1-(3-morpholin-4-yl-propyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carb oxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide

2-Imino-8-methyl-1-(3-morpholin-4-yl-propyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carb oxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide

Cat. No.: B12209810
M. Wt: 530.6 g/mol
InChI Key: NNTZYMAJQMRNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Imino-8-methyl-1-(3-morpholin-4-yl-propyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 2-Imino-8-methyl-1-(3-morpholin-4-yl-propyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide typically involves multiple steps. The synthetic route often starts with the preparation of the anthracene core, followed by the introduction of the morpholinyl and benzo[1,3]dioxol-5-ylmethyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions for large-scale synthesis.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the morpholinyl group using reagents like sodium hydride and alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Imino-8-methyl-1-(3-morpholin-4-yl-propyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other anthracene derivatives and morpholinyl-containing molecules. Compared to these compounds, 2-Imino-8-methyl-1-(3-morpholin-4-yl-propyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide is unique due to its specific combination of functional groups and its potential for diverse applications. Some similar compounds include:

Properties

Molecular Formula

C28H30N6O5

Molecular Weight

530.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C28H30N6O5/c1-18-4-2-8-34-25(18)31-26-21(28(34)36)15-20(24(29)33(26)9-3-7-32-10-12-37-13-11-32)27(35)30-16-19-5-6-22-23(14-19)39-17-38-22/h2,4-6,8,14-15,29H,3,7,9-13,16-17H2,1H3,(H,30,35)

InChI Key

NNTZYMAJQMRNJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCN4CCOCC4)C(=O)NCC5=CC6=C(C=C5)OCO6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.